N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
Indole and thiophene are both important heterocyclic compounds. Indole is a benzopyrrole, which means it contains a benzene ring fused to a pyrrole ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Both of these structures are found in many biologically active compounds and have a wide range of therapeutic properties .
Molecular Structure Analysis
The molecular structure of indole and thiophene derivatives can be characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
Indole and thiophene derivatives can undergo various chemical reactions. For example, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can provide 2,3,5-trisubstituted thiophene .Scientific Research Applications
Catalytic Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives have been identified as effective ligands in copper-catalyzed coupling reactions. These compounds facilitate the amidation of (hetero)aryl chlorides with primary amides, including the challenging substrates that were previously not well-documented by Cu-catalysis. This advancement opens up new pathways for the functionalization of (hetero)aryl chlorides under mild conditions, significantly broadening the scope of Goldberg-type amidations (Subhadip De, Junli Yin, D. Ma, 2017).
Synthetic Methodology
In synthetic chemistry, novel methodologies for the preparation of di- and mono-oxalamides from oxiranes have been developed, showcasing the versatility of oxalamide derivatives in constructing complex molecular frameworks. This approach provides a straightforward route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of these compounds in synthesizing anthranilic acid derivatives and oxalamides with potential for further functionalization (V. Mamedov et al., 2016).
Material Science and Corrosion Inhibition
Compounds structurally related to this compound have been investigated for their corrosion inhibition properties. For instance, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrates efficient corrosion inhibition on mild steel surfaces in acidic environments. The study of such compounds not only provides insights into the mechanisms of corrosion inhibition but also aids in the development of new materials with enhanced resistance to corrosion (D. Daoud et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as N-[2-(1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The indole nucleus in the compound is known to undergo electrophilic substitution due to excessive π-electrons delocalization , which could influence its interactions with target proteins.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(17(22)20-11-13-4-3-9-23-13)18-8-7-12-10-19-15-6-2-1-5-14(12)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPVAVLPHRQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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